2-Pyridone-6-carboxaldehyde 2-Pyridone-6-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14419977
InChI: InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9)
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

2-Pyridone-6-carboxaldehyde

CAS No.:

Cat. No.: VC14419977

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridone-6-carboxaldehyde -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 6-oxopiperidine-2-carbaldehyde
Standard InChI InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9)
Standard InChI Key LXDWONXTGDWNLA-UHFFFAOYSA-N
Canonical SMILES C1CC(NC(=O)C1)C=O

Introduction

Chemical Identity and Structural Characteristics

2-Pyridone-6-carboxaldehyde (CAS: 358751-77-6) is a heterocyclic organic compound with the molecular formula C6H5NO2\text{C}_6\text{H}_5\text{NO}_2. It belongs to the pyridone family, characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The compound features a carboxaldehyde substituent at the 6-position, distinguishing it from simpler pyridine derivatives. Its systematic IUPAC name is 6-oxo-1,6-dihydropyridine-2-carbaldehyde, and it is alternatively referred to as 6-hydroxypicolinaldehyde or 6-hydroxy-2-pyridinecarboxaldehyde .

Physical and Chemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight123.11 g/mol
Melting Point156–159°C
Boiling Point334.63°C (predicted at 760 mmHg)
Density1.33 g/cm³ (predicted)
SolubilitySoluble in dichloromethane; negligible in water
Storage ConditionsRefrigerated (2–8°C)

The compound’s structure was confirmed via X-ray crystallography, revealing a planar pyridone ring with the aldehyde group at C6 . Spectroscopic data (FT-IR, 1H^1\text{H} NMR, 13C^{13}\text{C} NMR) corroborate the presence of characteristic functional groups:

  • FT-IR: Bands at 1662 cm1^{-1} (C=O ketone) and 2228 cm1^{-1} (C≡N in related derivatives) .

  • 1H^1\text{H} NMR: A singlet at δ\delta 3.81 ppm (methyl group) and signals for the aldehyde proton (δ\delta 9.8–10.2 ppm) .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

2-Pyridone-6-carboxaldehyde is typically synthesized via oxidation of 6-hydroxymethyl-2-pyridone or through cyclocondensation reactions. A green approach involving infrared (IR) irradiation has been reported for related pyridones, yielding derivatives in moderate-to-excellent yields . For example:

  • Cyclocondensation of 4H-pyrans:

    • Substituted 4H-pyrans undergo rearrangement with sulfuric acid under IR irradiation to form tetrahydropyridin-2-ones, which are oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield 2-pyridone derivatives .

    • Example reaction:

      4H-pyranH2SO4,IRTetrahydropyridin-2-oneDDQ2-Pyridone-6-carboxaldehyde\text{4H-pyran} \xrightarrow{\text{H}_2\text{SO}_4, \text{IR}} \text{Tetrahydropyridin-2-one} \xrightarrow{\text{DDQ}} \text{2-Pyridone-6-carboxaldehyde}
  • Halopyridinium Salt Route:

    • 2-Halopyridinium salts react with aldehydes in toluene under mild conditions (0°C, DBU base) to form N-alkenyl-2-pyridones. This method offers high diastereoselectivity and functional group tolerance .

Mechanistic Insights

The reaction mechanism often involves dual activation of substrates. For instance, in the halopyridinium route, deprotonation generates a pyridinium ylide, which reacts with aldehydes to form an aldol intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) and elimination yield the final product .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

2-Pyridone-6-carboxaldehyde serves as a precursor for bioactive molecules and pharmaceutical agents. For example:

  • Antiviral and Anticancer Agents: Pyridone derivatives exhibit inhibitory activity against kinases and viral proteases .

  • Schiff Base Ligands: The aldehyde group reacts with amines to form imines, which coordinate metals in catalysis or medicinal chemistry .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and lab coats
H411: Toxic to aquatic lifeDispose via approved waste systems

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